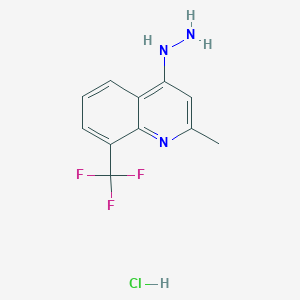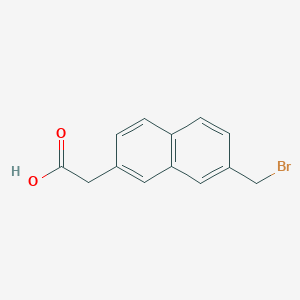
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride typically involves the reaction of 4-chloro-2-methyl-8-trifluoromethylquinoline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反应分析
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
作用机制
The mechanism of action of 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer and antimicrobial effects.
相似化合物的比较
4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-6-trifluoromethylquinoline: Similar in structure but with the hydrazino group at a different position, leading to different chemical and biological properties.
4-Chloro-2-methyl-8-trifluoromethylquinoline: A precursor in the synthesis of the target compound, with different reactivity and applications.
2-Hydrazinopyridine: Another hydrazino compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
属性
CAS 编号 |
1172396-90-5 |
|---|---|
分子式 |
C11H11ClF3N3 |
分子量 |
277.67 g/mol |
IUPAC 名称 |
[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H |
InChI 键 |
KNCCLYIYOMLJDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)


![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)






![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)

